Karahana ether

Description

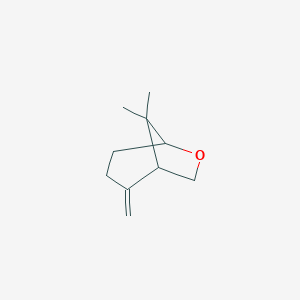

Structure

2D Structure

3D Structure

Properties

CAS No. |

19901-96-3 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

8,8-dimethyl-2-methylidene-6-oxabicyclo[3.2.1]octane |

InChI |

InChI=1S/C10H16O/c1-7-4-5-9-10(2,3)8(7)6-11-9/h8-9H,1,4-6H2,2-3H3 |

InChI Key |

FCTMDYJWWVBWKQ-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC(=C)C1CO2)C |

Canonical SMILES |

CC1(C2CCC(=C)C1CO2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Karahana Ether

Biomimetic and Electrophilic Cyclization Strategies towards the Karahana Ether Skeleton

Biomimetic synthesis attempts to mimic the way natural products are formed in living organisms. For terpenoids like this compound, this often involves the cyclization of linear polyolefin precursors. Electrophilic cyclization, initiated by a Lewis acid, is a powerful laboratory tool that models these proposed biosynthetic cascades.

Lewis Acid-Catalyzed Cyclizations of Olefinic Epoxides

The cyclization of olefinic epoxides serves as a key biomimetic strategy for the synthesis of various cyclic terpenoids. This approach is based on the proposed biosynthetic pathway where an acyclic precursor, like geraniol, is first epoxidized and then undergoes a cascade of ring closures. In the laboratory, Lewis acids are employed to activate the epoxide ring, initiating a carbocationic cascade that leads to the formation of the target cyclic skeleton.

The selective cyclization of 6,7-epoxygeranyl acetate (B1210297) has been demonstrated as a viable route to the this compound framework. The choice of Lewis acid and reaction conditions is crucial in directing the outcome of the cyclization cascade. ujaen.esresearchgate.net For instance, the treatment of 6,7-epoxygeranyl acetate with different Lewis acids can lead to a variety of cyclic products.

One of the effective Lewis acids for this transformation is tin(IV) chloride (SnCl₄). ujaen.es The use of SnCl₄ as a cyclizing agent for 6,7-epoxygeranyl acetate allows for the formation of a bicyclic ether intermediate, which can then be converted to (±)-Karahana ether. ujaen.es The reaction proceeds with a notable degree of selectivity, making it a synthetically useful method. ujaen.es

The reaction conditions, including the molar proportion of the Lewis acid and the temperature, have a significant impact on the product distribution. ujaen.es For example, when reacting 6,7-epoxygeranyl acetate with boron trifluoride etherate (BF₃·OEt₂), variations in the molar ratio of the Lewis acid to the epoxide substrate were found to influence the yields of the different cyclized products. ujaen.es

Table 1: Effect of Lewis Acid on the Cyclization of 6,7-Epoxygeranyl Acetate ujaen.es

| Lewis Acid | Molar Ratio (Lewis Acid / Substrate) | Temperature (°C) | Major Product(s) |

|---|---|---|---|

| BF₃·OEt₂ | 0.28 | -10 | Mixture of monocyclic and bicyclic products |

| BF₃·OEt₂ | 0.57 | -10 | Increased yield of diol products |

To exert greater control over the regioselectivity and stereoselectivity of the cyclization, epoxy allylsilanes have been employed as precursors. The allylsilane functionality plays a crucial role in activating the olefin for cyclization and directing the formation of an exocyclic methylene (B1212753) group, which is a key structural feature in the synthetic pathway to this compound. baranlab.org

The synthesis of (±)-Karahana ether has been successfully achieved through the Lewis acid-catalyzed cyclization of an epoxy allylsilane derived from a β-keto ester. This biomimetic approach utilizes the ability of the allylsilane to stabilize the developing positive charge during the cyclization cascade, thereby influencing the reaction's stereochemical outcome. baranlab.org

In a reported synthesis, an epoxy allylsilane was treated with boron trifluoride etherate in methylene chloride, which yielded a monocyclic alcohol. This intermediate was then converted into (±)-Karahana ether. baranlab.org The use of different Lewis acids was explored, but BF₃·OEt₂ provided a good yield of the desired cyclized product.

Table 2: Lewis Acid-Catalyzed Cyclization of an Epoxy Allylsilane Precursor

| Lewis Acid | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|

| BF₃·OEt₂ | CH₂Cl₂ | -23 | Good yield of epimeric hydroxy esters |

| SnCl₄ | CH₂Cl₂ | -23 | Lower yield compared to BF₃·OEt₂ |

Strategic Use of Polyolefins as Biosynthetic Analogues

The biomimetic synthesis of steroids and other terpenoids has famously utilized the acid-catalyzed cyclization of polyolefin substrates. This strategy is founded on the Stork-Eschenmoser hypothesis, which posits that the stereochemistry of the newly formed chiral centers is a direct consequence of the E/Z geometry of the double bonds in the acyclic polyolefin precursor. While a direct synthesis of this compound from a simple polyolefin has not been extensively detailed in the provided search results, the principles of polyene cyclization are conceptually applicable.

A hypothetical biomimetic approach to this compound would involve a suitably functionalized monoterpene polyolefin. An initiating group, such as an epoxide or a protonated double bond, would trigger a cascade of intramolecular additions. The specific folding of the polyolefin chain in the transition state, influenced by non-covalent interactions, would dictate the stereochemical outcome of the final bicyclic ether product. This approach remains a cornerstone of biomimetic synthesis, offering a powerful tool for the construction of complex natural products from simple acyclic precursors.

Pericyclic Reactions in this compound Synthesis

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. These reactions are characterized by their high stereospecificity and are often not influenced by solvents or catalysts, instead being initiated by heat or light. The intramolecular Diels-Alder reaction is a powerful type of pericyclic reaction for the formation of bicyclic systems.

Intramolecular Diels-Alder Reactions for Bicyclic Ether Formation

The intramolecular Diels-Alder (IMDA) reaction has been successfully applied to the synthesis of this compound. This strategy involves a molecule that contains both a diene and a dienophile, which react with each other to form a bicyclic structure. In the context of this compound synthesis, a triene precursor is designed to undergo an intramolecular [4+2] cycloaddition to construct the core bicyclic ether skeleton.

One reported synthesis utilized a magnesium complexed triene which, upon heating, underwent an intramolecular Diels-Alder reaction to form the this compound skeleton. Interestingly, the corresponding free alcohol failed to cyclize, highlighting the crucial role of the Lewis acid in promoting the reaction. This is likely due to the Lewis acid enforcing a conformation that is favorable for the cyclization to occur. This method demonstrates the utility of the IMDA reaction in constructing complex cyclic ethers from acyclic precursors in a single, stereocontrolled step.

Radical-Mediated Cyclization Pathways in this compound Construction

Radical cyclizations offer a powerful alternative to traditional ionic pathways, demonstrating significant functional group tolerance and efficacy in constructing complex molecular architectures, including those found in terpenoids. nih.gov

The construction of the substituted tetrahydrofuran (B95107) ring of this compound is amenable to radical-mediated cyclization strategies. According to Baldwin's rules, which predict the favorability of different ring closures, 6-exo-dig cyclizations are favored processes. scripps.edu This type of cyclization involves a radical attacking an alkyne (digonal carbon) to form a six-membered ring where the newly formed bond is external (exo) to the forming ring.

In a hypothetical application to this compound synthesis, a suitably functionalized acyclic precursor containing a radical precursor and a pendant alkyne could be designed. Generation of the radical would initiate an intramolecular cyclization cascade. The 6-exo-dig pathway is often thermodynamically favored over the alternative 5-exo-dig cyclization in certain systems. rsc.org Metal catalysts, such as those based on palladium(II) or gold(I), can be used to control the selectivity between different cyclization modes, for instance, favoring 6-exo-dig annulations over 7-endo-dig pathways. researchgate.net While cationic cyclizations are common in terpenoid biosynthesis, radical cyclizations provide a complementary abiotic approach that can achieve unique selectivity in ring formation. nih.gov The application of a 6-exo-dig radical cyclization represents a plausible and modern strategy for assembling the core structure of this compound.

Chemoenzymatic Approaches for Enantioselective this compound Synthesis

Chemoenzymatic synthesis integrates the high selectivity of biocatalysts with the versatility of traditional organic chemistry to create efficient and enantioselective routes to complex molecules. nih.gov

A highly effective chemoenzymatic strategy for accessing enantiopure precursors to this compound involves the lipase-mediated kinetic resolution of hydroxy-cyclogeraniol isomers. cnr.itresearchgate.net Kinetic resolution is a process where one enantiomer of a racemate reacts faster in the presence of a chiral catalyst, allowing for the separation of the two enantiomers.

In a comprehensive study, various regioisomers of hydroxy-cyclogeraniol were synthesized and subjected to kinetic acetylation catalyzed by Lipase (B570770) PS from Pseudomonas cepacia. cnr.itresearchgate.net This enzyme demonstrated excellent enantioselectivity for specific substrates. The experiments showed that 2-hydroxy isomers (α, γ, and β), as well as cis-3-hydroxy α-cyclogeraniol and cis-4-hydroxy γ-cyclogeraniol, could be effectively resolved through this method. researchgate.net The resolved, enantiopure diols serve as valuable chiral building blocks for the synthesis of natural terpenoids, including the enantiomers of this compound. cnr.itresearchgate.net The absolute configurations of the resolved diols were determined through chemical correlation with known compounds. researchgate.net

Table 2: Lipase PS-Mediated Resolution of Selected Hydroxy-cyclogeraniol Isomers A summary of substrates successfully resolved for the synthesis of this compound precursors and related terpenoids.

| Substrate | Isomer Type | Reaction | Enzyme | Outcome |

| 2-hydroxy-α-cyclogeraniol | α-isomer | Kinetic Acetylation | Lipase PS | Successfully resolved. researchgate.net |

| 2-hydroxy-γ-cyclogeraniol | γ-isomer | Kinetic Acetylation | Lipase PS | Successfully resolved. researchgate.net |

| 2-hydroxy-β-cyclogeraniol | β-isomer | Kinetic Acetylation | Lipase PS | Successfully resolved. researchgate.net |

| cis-3-hydroxy-α-cyclogeraniol | α-isomer | Kinetic Acetylation | Lipase PS | Successfully resolved. researchgate.net |

| cis-4-hydroxy-γ-cyclogeraniol | γ-isomer | Kinetic Acetylation | Lipase PS | Successfully resolved. researchgate.net |

Beyond lipase-mediated resolutions, a broader range of biocatalytic strategies can be employed to generate optically active building blocks for this compound synthesis. nih.govnih.gov These methods offer mild reaction conditions and high stereoselectivity, making them attractive "green" alternatives to conventional chemical methods.

One powerful biocatalytic approach is the asymmetric reduction of a prochiral ketone. For instance, both enantiomers of karahanaenol (B1243545) have been prepared via the microbial asymmetric reduction of karahanaenone, a closely related precursor. researchgate.net Specific microorganisms exhibit distinct stereopreferences; for example, Glomerella cingulata, Aspergillus niger, and Bacillus subtilis can produce the (S)-enantiomer of karahanaenol with high enantiomeric excess, while Fusarium solani yields the (R)-enantiomer. researchgate.net These enantiopure alcohols are pivotal intermediates that can be further elaborated to synthesize the target this compound. Such biocatalytic reductions can provide yields greater than the 50% maximum associated with kinetic resolutions, offering a quantitative route to the desired enantiomer. nih.gov

Chemical Reactivity and Mechanistic Investigations of Karahana Ether

Mechanistic Elucidation of Key Cyclization Reactions Forming the Karahana Ether Framework

The formation of the this compound framework often involves sophisticated cyclization strategies. One notable approach utilizes a radical-mediated 6-exo-dig intramolecular cyclization as a pivotal step wikidata.orgereztech.com. This method involves the generation of a radical precursor, which then undergoes an intramolecular cyclization to form the bicyclic structure. For instance, an alcohol precursor, readily derived from (-)-pantoyl lactone, is transformed into a radical precursor (e.g., a thiocarbonylimidazolide) which, upon treatment with tributyltin hydride and AIBN, undergoes radical cyclization to yield the bicyclo compound, a precursor to this compound wikidata.org.

Another significant route involves Lewis acid-catalyzed electrophilic cyclization of epoxy allylsilanes sigmaaldrich.comwikipedia.orgnih.govfishersci.cawikipedia.org. This biomimetic synthesis leverages the ability of Lewis acids, such as boron trifluoride etherate (BF₃OEt₂) or tin(IV) chloride (SnCl₄), to activate epoxides, leading to cyclization and the formation of cyclic alcohols or ethers labsolu.casigmaaldrich.comereztech.com. In the synthesis of this compound, an epoxide (e.g., derived from a diene or 6,7-epoxygeranyl acetate) is treated with BF₃OEt₂, initiating a cyclization that likely proceeds through an intermediate carbocation, ultimately yielding the bicyclic ether framework labsolu.caereztech.com. The allylsilane component in these reactions plays a crucial role in activating the olefin and directing the regioselectivity, particularly in forming the exocyclic methylene (B1212753) group wikipedia.orgfishersci.cawikipedia.org.

An alternative synthetic strategy has also been reported, employing the intramolecular Diels-Alder adduct of furan (B31954) and β,β-dimethylacrylamide components. This approach highlights the versatility of cycloaddition reactions in constructing complex bicyclic systems like this compound.

Reduction Reactions of this compound and Subsequent Derivative Formation

While direct reduction reactions of the isolated this compound are less extensively documented in the provided literature, reduction steps are integral to its synthetic pathways, leading to the formation of key intermediates and derivatives. The exocyclic methylene group within the this compound structure, as well as the ether linkage itself, could theoretically undergo various reduction reactions under appropriate conditions.

Metal hydride reductions play a crucial role in the synthesis of this compound. Specifically, in some synthetic routes, a metal hydride reduction (e.g., using lithium aluminum hydride, LiAlH₄) is employed to cleave an epoxide, yielding a diol labsolu.ca. This diol is a key intermediate that is subsequently converted into this compound. For instance, an epoxide precursor, upon treatment with boron trifluoride etherate, undergoes cyclization, and the resulting product is then subjected to metal hydride reduction to afford a diol. This diol can then be tosylated to yield this compound labsolu.ca.

Metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used reducing agents in organic synthesis. LiAlH₄ is a strong reducing agent capable of reducing various functional groups, including epoxides to alcohols, and aldehydes and ketones to their corresponding alcohols. NaBH₄ is a milder reducing agent, primarily used for aldehydes and ketones, and generally does not affect isolated alkene double bonds or esters. The selectivity of these reagents is critical in multi-functionalized intermediates during this compound synthesis.

Esterification and Other Functional Group Manipulations of the this compound Structure

The provided literature primarily discusses esterification in the context of synthesizing this compound precursors, such as the use of geranyl acetate (B1210297) or 6,7-epoxygeranyl acetate ereztech.com. There is no explicit documentation in the provided search results regarding direct esterification or other functional group manipulations of the this compound molecule itself.

However, based on its structure, this compound possesses an exocyclic methylene group, which is an alkene functionality. While direct esterification is typically applied to hydroxyl or carboxyl groups, the alkene could potentially undergo reactions such as hydroboration-oxidation to introduce a hydroxyl group, which could then be esterified. General esterification reactions involve the reaction of a carboxylic acid with an alcohol, often catalyzed by an acid, to form an ester and water. Should a hydroxylated derivative of this compound be synthesized, such methods would be applicable for further functionalization.

Studies on the Stability and Potential Rearrangements of the Bicyclic Ether System

The stability and potential rearrangements of the bicyclic ether system of this compound itself are not extensively detailed in the provided search results. The literature primarily focuses on rearrangements that occur during the synthesis of this compound, particularly those involving epoxide intermediates labsolu.canih.govwikipedia.org. For instance, the cleavage and rearrangement of epoxides catalyzed by Lewis acids like boron trifluoride etherate are crucial steps in several synthetic pathways to this compound labsolu.ca.

General ether chemistry indicates that ethers can undergo acidic cleavage, typically with strong acids like HBr or HI, to yield an alcohol and an alkyl halide. The mechanism (SN1 or SN2) depends on the substitution pattern of the alkyl groups attached to the ether oxygen. Additionally, certain cyclic ethers can participate in rearrangements, such as the Claisen rearrangement for allyl vinyl ethers nih.govwikipedia.org. However, specific studies on the inherent stability of the this compound bicyclic system or its propensity for rearrangement under various conditions are not explicitly provided in the current search.

Exploration of New Chemical Transformations of this compound

The provided search results primarily highlight various synthetic routes to this compound, rather than extensive exploration of new chemical transformations of the isolated compound. The focus has been on constructing this complex bicyclic structure. While the exocyclic methylene group presents an obvious site for further functionalization (e.g., hydrogenation, epoxidation, or addition reactions), and the ether bridge could potentially be cleaved under harsh conditions, specific documented "new chemical transformations" of this compound leading to novel compound classes are not explicitly detailed in the provided information. Future research may explore the derivatization of this compound to create compounds with altered properties or biological activities.

Structure Activity Relationship Sar Studies of Karahana Ether and Its Derivatives

Correlating Structural Modifications of Karahana Ether with Observed Biological Properties

While this compound is well-known for its sensory properties, detailed structure-activity relationship studies correlating specific structural modifications with a broad range of observed biological properties beyond flavor and fragrance are not extensively documented in the publicly available literature. Research often centers on its synthesis and the impact of stereochemistry on its olfactory profile.

Analysis of Molecular Interactions of this compound with Biological Systems

Comprehensive analyses of the molecular interactions of this compound with specific biological targets (e.g., enzymes, receptors, or cellular components) are not extensively detailed in the available research. Molecular interactions, which involve non-covalent bonding such as hydrogen bonding, van der Waals forces, and π-π interactions, are fundamental to biological processes like protein-ligand binding and cell signaling vscht.czresearchgate.net. While computational methods like molecular docking are widely used to predict binding affinities and elucidate the precise binding modes of compounds with biological macromolecules nih.govmdpi.comtcgls.commdpi.com, such specific studies for this compound itself are not prominently featured in the context of its biological activities beyond its role as a flavor compound.

Influence of Stereochemistry on the Biological and Chemical Activity Profiles of this compound

Stereochemistry plays a crucial role in the biological and chemical activity profiles of many natural products, including this compound longdom.org. The strict correlation between stereochemical structure and odor is particularly significant for compounds like this compound, which are important flavor and fragrance components researchgate.netdntb.gov.uaresearchgate.netmdpi.comsemanticscholar.org. Different stereoisomers of a compound can exhibit vastly different biological activities and sensory perceptions due to their distinct three-dimensional arrangements and interactions with chiral biological systems, such as receptors or enzymes vscht.czlongdom.org.

The synthesis of specific enantiomeric forms of this compound, such as (1S,5R)-Karahana ether, has been a focus of research, highlighting the importance of obtaining optically active forms for studying their precise biological effects researchgate.netupenn.eduresearchgate.net. For example, studies on carotenoid-derived flavors and fragrances, which include this compound, emphasize that the stereospecific synthesis of these compounds is increasingly important due to the direct link between their stereochemical structure and their odor properties dntb.gov.uaresearchgate.netmdpi.comsemanticscholar.org. This indicates that even subtle differences in the spatial arrangement of atoms within the this compound molecule are critical determinants of its perceived biological attributes, particularly its characteristic scent.

Rational Design and Synthesis of this compound Analogues with Modified Biological Attributes

The rational design and synthesis of analogues aim to create compounds with enhanced or modified biological attributes by systematically altering their chemical structures tcgls.comgoogleapis.comnih.govnih.gov. For this compound, various synthetic routes have been developed to obtain the compound, including selective cyclization and radical cyclization pathways researchgate.netujaen.es. Enantioselective synthesis methods, often involving lipase-mediated resolution procedures, have been employed to prepare specific enantiomers of this compound and related compounds, underscoring the precision required for compounds where stereochemistry dictates activity dntb.gov.uaresearchgate.net.

While these synthetic advancements allow for the creation of this compound and its stereoisomers, explicit reports detailing the rational design of this compound analogues specifically targeting modified biological attributes beyond their established flavor/fragrance profile are limited. The focus of analogue synthesis for this compound has largely been on achieving stereochemical control to reproduce or understand its natural sensory properties, rather than on exploring novel pharmacological activities through targeted structural modifications.

Data Table: Key Properties of this compound

| Property | Value | Unit | Source |

| PubChem CID | 12305496 | - | PubChem nih.gov |

| Molecular Formula | C₁₀H₁₆O | - | PubChem nih.gov |

| Molecular Weight | 152.23 | g/mol | PubChem nih.gov |

| IUPAC Name | 8,8-dimethyl-2-methylidene-6-oxabicyclo[3.2.1]octane | - | PubChem nih.gov |

| Occurrence | Japanese hop (Humulus lupulus L.) | - | milkthefunk.com |

Advanced Analytical Methodologies for Karahana Ether Characterization

Chromatographic Separation and Purity Assessment Techniques for Karahana Ether

Chromatographic methods are indispensable for separating this compound from complex mixtures and for evaluating its purity. These techniques leverage differences in physicochemical properties to achieve high-resolution separation.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary tools for the separation and quantification of this compound. GC, particularly when coupled with mass spectrometry (GC-MS), has been widely utilized for detecting and analyzing this compound in complex matrices such as hop oils and hop extracts tandfonline.comtandfonline.com. For instance, this compound was identified and quantified in 12 selected hop oils and eight commercial hop extracts using capillary GC-MS tandfonline.com. GC has also been employed to determine product ratios and assess the stereoselectivity in synthetic reactions involving this compound precursors cdnsciencepub.com.

HPLC is a versatile technique for the separation and purification of various organic compounds, including ethers psu.edusigmaaldrich.comsigmaaldrich.com. While specific HPLC parameters for this compound itself are not extensively detailed in the provided literature, related purification steps for intermediates involved in this compound synthesis often utilize flash chromatography or column chromatography on silica (B1680970) gel cdnsciencepub.comujaen.es. The purity of synthesized this compound has been reported to be as high as 98% following purification steps tandfonline.com.

This compound, being a chiral molecule, can exist as different enantiomers. The synthesis of specific enantiomers, such as (-)-(1S,5R)-Karahana Ether, highlights the importance of determining enantiomeric purity researchgate.netacs.org. Chiral chromatography, a specialized form of chromatography, is essential for separating and quantifying individual enantiomers. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a well-established technique for enantioseparation mdpi.comnih.govregistech.com. These CSPs, often based on crown ethers or cyclofructans, interact differentially with enantiomers, allowing for their resolution mdpi.comnih.gov. While direct application of chiral chromatography to this compound itself is not explicitly detailed in the provided snippets, the existence of stereoselective syntheses researchgate.netacs.org strongly implies the necessity of such techniques to confirm the enantiomeric excess and absolute configuration of the desired this compound enantiomer.

Spectroscopic Approaches for Structural Elucidation of this compound and Derivatives

Spectroscopic methods provide invaluable information about the molecular structure, functional groups, and connectivity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds, including this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely used to assign the positions of atoms within the molecule and determine their connectivity tandfonline.comcdnsciencepub.comresearchgate.netujaen.esacs.org. For instance, NMR spectra were crucial in confirming the structure of this compound and its synthetic intermediates tandfonline.com. Detailed ¹H NMR spectra, often at high field strengths (e.g., 400 MHz), provide insights into proton environments, coupling patterns, and stereochemistry. For example, the stereochemistry of an alcohol intermediate in this compound synthesis was determined from its 400-MHz ¹H NMR spectrum, which showed a specific coupling pattern for a C-3 proton cdnsciencepub.com. Similarly, ¹H NMR (300 MHz) and ¹³C NMR (75 MHz) data have been reported for derivatives, providing characteristic chemical shifts and coupling constants that are vital for structural assignment ujaen.es. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) further aid in establishing long-range correlations and confirming complex structural features researchgate.net.

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation pathways. Electron Impact Mass Spectrometry (EI-MS) is commonly employed, yielding a molecular ion peak (though often weak for ethers) and characteristic fragment ions tandfonline.comwhitman.edu. The fragmentation pattern provides a "fingerprint" that can be used to deduce structural features. For ethers, common fragmentation pathways include β-cleavage, leading to resonance-stabilized cations, and α-cleavage, resulting in prominent alkyl fragments whitman.edu.

GC-MS, which combines the separation power of GC with the identification capabilities of MS, is particularly effective for analyzing this compound in complex mixtures tandfonline.comresearchgate.nettandfonline.comresearchgate.netresearchgate.netmdpi.comjpmsonline.com. The mass spectrum of this compound provides its molecular weight (e.g., 152.23 g/mol for C₁₀H₁₆O) and characteristic fragment ions tandfonline.comnih.gov. For example, a mass spectrum of a this compound derivative showed a molecular ion at m/z 266 and a base peak at m/z 135, along with other significant fragments cdnsciencepub.com.

IR spectroscopy has been used to characterize this compound and its intermediates, with specific absorption bands corresponding to various functional groups tandfonline.comcdnsciencepub.comresearchgate.netujaen.es. For instance, an IR spectrum of a this compound intermediate showed characteristic bands at 3630 cm⁻¹ (O-H stretch), 1730 cm⁻¹ (carbonyl C=O stretch), and 1650 cm⁻¹ (C=C stretch), and 1160 cm⁻¹ (C-O stretch) cdnsciencepub.com. Another example shows an IR band at 3426 cm⁻¹ for an OH group in a derivative ujaen.es. These specific absorption frequencies allow for the identification of key functional groups within the this compound structure.

Raman spectroscopy complements IR spectroscopy by providing information about molecular vibrations that are Raman-active. It is particularly well-suited for analyzing C-H and C-C bonds due to their high polarizability spectroscopyonline.com. While specific Raman spectra for this compound are not explicitly detailed in the provided literature, Raman spectroscopy is broadly applied for functional group characterization in organic compounds and can provide valuable insights into the presence and environment of double bonds, methyl groups, and ether linkages within the this compound structure spectroscopyonline.comresearchgate.netresearchgate.netrsc.org. The ability to perform Raman spectroscopy in aqueous environments and through glass containers with minimal interference makes it a versatile tool researchgate.net.

Table 1: Key Analytical Techniques and Their Applications for this compound Characterization

| Analytical Technique | Primary Application | Detailed Research Findings / Examples |

| Gas Chromatography (GC) | Separation, Purity Assessment, Quantification | Used for detection and analysis in hop oils and extracts tandfonline.comtandfonline.com. Employed to determine product ratios in synthesis cdnsciencepub.com. |

| High-Performance Liquid Chromatography (HPLC) | Separation, Purification, Purity Assessment | Used for isolation and purification of intermediates in this compound synthesis cdnsciencepub.comujaen.es. |

| Chiral Chromatography | Enantiomeric Purity Determination | Essential for confirming enantiomeric excess in stereoselective syntheses of this compound researchgate.netacs.org. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Assignment, Stereochemistry Elucidation | ¹H NMR (400 MHz) used to determine stereochemistry of intermediates (e.g., C-3 proton as double doublet, J=5, 11 Hz) cdnsciencepub.com. ¹H NMR (300 MHz) and ¹³C NMR (75 MHz) data reported for derivatives ujaen.es. |

| Mass Spectrometry (MS) | Molecular Weight, Fragmentation Analysis, Identification | EI-MS provides molecular weight (e.g., 152.12 Da) and characteristic fragmentation patterns tandfonline.comcdnsciencepub.comujaen.esnih.gov. GC-MS used for identification in complex mixtures tandfonline.comresearchgate.nettandfonline.comresearchgate.netresearchgate.netmdpi.comjpmsonline.com. Example fragment ions for a derivative: m/z 266 (M⁺), 135 (base peak) cdnsciencepub.com. |

| Infrared (IR) Spectroscopy | Functional Group Characterization | Used to confirm presence of functional groups. Example bands for derivatives: 3630 cm⁻¹ (OH), 1730 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C), 1160 cm⁻¹ (C-O) cdnsciencepub.comujaen.es. |

| Raman Spectroscopy | Functional Group Characterization, Molecular Structure | Complements IR; suitable for C-H and C-C bond analysis spectroscopyonline.comresearchgate.net. |

Application of Hyphenated Techniques (e.g., GC-MS) in this compound Analysis

The precise identification and quantification of this compound, a volatile monoterpene with the chemical formula C₁₀H₁₆O and a molecular weight of 152.2334 Da, heavily rely on advanced analytical methodologies, particularly hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) tandfonline.comnist.govnih.gov. GC-MS combines the high separation power of gas chromatography with the robust identification capabilities of mass spectrometry, making it an indispensable tool for analyzing complex matrices like hop oils, hop extracts, and beer where this compound is naturally found tandfonline.comsemanticscholar.orgagraria.com.bracs.orgacs.orgtandfonline.com.

Gas Chromatography (GC) Parameters: Capillary gas chromatography (Cap-GC) is commonly employed for the separation of this compound from other volatile components. Studies have utilized fused silica columns, such as those coated with Carbowax 20M (a standard polar phase), typically measuring 0.2 mm x 50 m agraria.com.br. The temperature programming for GC analysis often involves an initial temperature of 60°C, ramped to 190°C at a rate of 4°C/min, followed by an isothermal hold at 190°C for 30 minutes agraria.com.br. Helium serves as the carrier gas in such setups agraria.com.br.

A critical parameter for compound identification in GC is the Kovats Retention Index (RI). For this compound, experimental Kovats Retention Indices on standard polar phases (e.g., Carbowax 20M) have been reported, providing valuable data for its characterization. These indices help confirm the presence of this compound, especially when mass spectral data alone might be ambiguous due to similar fragmentation patterns among terpenes nih.govsci-hub.stresearchgate.net.

Table 1: this compound Gas Chromatography Retention Data

| Parameter | Value | Column Type | Reference |

| Kovats Retention Index | 1368, 1370 (temperature-programmed) | Standard Polar (Carbowax 20M) | nih.govsci-hub.stresearchgate.net |

| Column Dimensions | 0.2 mm x 50 m | Fused Silica | agraria.com.br |

| Stationary Phase | Carbowax 20M | Polar | agraria.com.br |

| Temperature Program | 60°C (5 min) to 190°C (4°C/min), hold 30 min | N/A | agraria.com.br |

| Carrier Gas | Helium | N/A | agraria.com.br |

Mass Spectrometry (MS) Characteristics: Following chromatographic separation, the eluted this compound enters the mass spectrometer for ionization and fragmentation. Electron Impact (EI) mass spectrometry, typically at 70 eV, is a standard technique used for the analysis of volatile organic compounds tandfonline.com. While the molecular ion peak (M⁺ at m/z 152 for this compound) in ethers can sometimes be weak, the oxygen atom facilitates characteristic fragmentation patterns tandfonline.comwhitman.edu. Key fragmentation pathways in ethers often involve β-cleavage, leading to resonance-stabilized carbocations, which can produce prominent peaks, sometimes even the base peak whitman.edu. Additionally, cleavage of the C-O (alpha) bond can result in prominent alkyl fragments whitman.edu. Detailed electron impact mass spectra of this compound have been documented in scientific literature, providing a unique spectral fingerprint for its definitive identification tandfonline.com.

The combination of precise retention times or Kovats indices from GC with the characteristic fragmentation patterns from MS provides a powerful and reliable method for the unambiguous identification and quantification of this compound in complex samples.

Ecological and Biosynthetic Studies of Karahana Ether

Role of Karahana Ether in the Chemical Ecology of Humulus lupulus

This compound is a volatile monoterpene that has been identified in the essential oil of Humulus lupulus L., commonly known as hops. rsc.orgmdpi.com It was first specifically isolated from the Japanese hop variety 'Shinshu-wase'. rsc.orgtandfonline.com The essential oil of hops, produced in the lupulin glands of the female cones, is a complex mixture of compounds that contribute significantly to the characteristic aroma and flavor of hops and, subsequently, beer. researchgate.netresearchgate.netsci-hub.se

While this compound is consistently detected in various hop oils and commercial hop extracts, its direct contribution to beer flavor has been a subject of study and some debate. tandfonline.comresearchgate.netresearchgate.net Early research suggested it might play a part in beer hop flavor, with reported thresholds in water. agraria.com.br However, more comprehensive studies have indicated that this compound, alongside hop ether, is often present in beer at concentrations below its sensory threshold, suggesting it may not be a major flavor constituent, particularly in American beers. For instance, estimated thresholds for this compound in beer are around 98 µg/L, while detected concentrations in some beers were significantly lower. tandfonline.comtandfonline.com

Investigation of the Biosynthetic Pathways Leading to this compound

The biosynthesis of this compound, like other monoterpenes, originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). [2 from previous search, 24 from previous search, 25 from previous search] These five-carbon (C₅) units condense to form geranyl pyrophosphate (GPP), a ten-carbon (C₁₀) precursor, which is the foundational molecule for monoterpene synthesis. [24 from previous search, 25 from previous search]

Enzymatic Catalysis and Mechanism in Monoterpene Biosynthesis

The initial committed step in monoterpene biosynthesis involves the head-to-tail condensation of IPP and DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS), to form GPP. [15 from previous search, 24 from previous search, 25 from previous search, 27 from previous search] Following GPP formation, specific monoterpene synthases catalyze the cyclization and rearrangement of this precursor to yield the diverse array of monoterpene structures. [3 from previous search, 21 from previous search, 27 from previous search] These enzymes, often located in specialized cellular compartments such as plastids and glandular trichomes, dictate the final monoterpene product. [27 from previous search]

While the precise enzymatic steps and the specific monoterpene synthase responsible for the formation of this compound directly from GPP in Humulus lupulus have not been exhaustively detailed in the provided literature, its classification as a bicyclic monoterpenoid implies a complex cyclization and rearrangement mechanism. Such mechanisms typically involve carbocation intermediates that undergo a series of intramolecular cyclizations, hydride shifts, and ultimately, a termination step (e.g., deprotonation or nucleophilic attack) to yield the final oxygenated product. Synthetic routes to this compound have explored radical-mediated intramolecular cyclization and Lewis-acid-catalyzed electrophilic cyclization of epoxy allylsilanes, offering insights into potential chemical transformations that could occur enzymatically in vivo. rsc.orgcdnsciencepub.com

Precursor Incorporation and Labeling Studies

To fully elucidate the biosynthetic pathway of this compound, precursor incorporation and isotope-labeling studies would be instrumental. These studies involve feeding isotopically labeled precursors (e.g., ¹³C-labeled IPP or DMAPP) to the plant or isolated enzyme systems and then analyzing the labeling pattern in the synthesized this compound. This approach allows researchers to trace the carbon atoms from the primary metabolic precursors through the entire biosynthetic cascade, confirming intermediates and the stereochemistry of the reactions.

For related compounds, such as karahanaenone, deuterium-labeling studies have been employed to understand reaction mechanisms and intermediate formation. [40 from previous search] Similarly, for carotenoid-derived flavors, isotope-labeling experiments have been used to investigate oxygen incorporation, suggesting the involvement of dioxygenase enzymes. [45 from previous search] Given that this compound has been speculated to possibly derive from carotenoid degradation, such labeling studies could also clarify this potential alternative or complementary pathway. mdpi.commdpi.com The application of these techniques to Humulus lupulus would provide definitive evidence for the specific enzymes and reaction sequence involved in this compound biosynthesis.

Ecological Significance of this compound as a Volatile Compound in Natural Systems

As a volatile compound, this compound contributes to the complex chemical communication within natural ecosystems. Its presence in the essential oil of Humulus lupulus suggests its involvement in the plant's broader ecological interactions. Volatile organic compounds (VOCs), including monoterpenes, are crucial for plants in various ways:

Defense against Herbivores : Many terpenes act as direct toxins or deterrents to herbivorous insects and mammals. They can also serve as indirect defenses by attracting natural enemies of herbivores. [27 from previous search]

Attraction of Pollinators : Floral scents, often rich in monoterpenes, play a vital role in attracting specific pollinators. [27 from previous search]

Allelochemicals : Some volatile terpenes can influence the growth and development of neighboring plants, acting as allelopathic agents. [27 from previous search]

Stress Response : Emission of VOCs can be modulated by environmental stresses, acting as signals or protective agents.

This compound's "pleasant camphor-like odor" mdpi.commdpi.com indicates its sensory relevance, which is often linked to its ecological function. While specific studies detailing this compound's individual ecological role (e.g., as a specific insect deterrent or attractant) are not extensively documented in the provided information, its inclusion in the volatile profile of hops positions it as a component of the plant's chemical arsenal (B13267) for survival and reproduction.

Environmental Presence and Distribution of this compound in Relevant Natural Matrices

The primary natural matrix where this compound is consistently reported is Humulus lupulus (hops). It is a known constituent of hop essential oil and commercial hop extracts. rsc.orgmdpi.comtandfonline.comresearchgate.netresearchgate.netconicet.gov.ar Its identification in the Japanese hop variety 'Shinshu-wase' highlights its presence in specific cultivars. rsc.orgtandfonline.com

Beyond hops, there is an indication that this compound might also be present in other plant sources, possibly as a degradation product of carotenoids. For example, it was reported as a C₁₀ volatile compound with a camphor-like odor in peaches, suggesting a broader distribution in fruits where carotenoid degradation occurs. mdpi.com This implies that this compound's environmental presence might extend beyond Humulus lupulus to other botanical sources, potentially contributing to the aroma profiles of various fruits and plant materials.

Q & A

Q. What are the primary synthetic routes for Karahana ether, and how do their yields and stereochemical outcomes compare?

this compound ([CAS 19901-96-3]) is synthesized via two main approaches:

- Cyclization of Epoxy Alcohols : Stereoselective cyclization using Lewis acids (e.g., BF₃·OEt₂) produces the tetrahydrofuran core with moderate yields (50–65%) .

- Lipase-Mediated Resolution : Kinetic resolution of hydroxy-cyclogeraniol isomers using lipases achieves enantiomeric enrichment (up to 90% ee) but requires additional steps to isolate the desired enantiomer . Methodological Tip: Optimize reaction conditions (temperature, catalyst loading) to balance yield and enantioselectivity. Compare outcomes using chiral HPLC or polarimetry .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : Focus on the tetrahydrofuran ring protons (δ 3.5–4.0 ppm for H-2/H-5) and geminal dimethyl groups (δ 1.2–1.4 ppm) .

- MS : Look for the molecular ion peak at m/z 168 ([M]⁺) and fragmentation patterns indicative of the cyclic ether structure . Methodological Tip: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. How can researchers ethically source or synthesize this compound for ecological impact studies?

- Synthesis : Follow green chemistry principles (e.g., solvent reduction) to minimize environmental harm .

- Ethical Sourcing : Use institutional repositories or collaborate with certified labs to ensure traceability and compliance with the Data Privacy Act (RA 10173) .

Advanced Research Questions

Q. What strategies address contradictions in reported enantiomeric excess (ee) values for lipase-mediated syntheses of this compound?

Discrepancies in ee values (e.g., 85% vs. 90%) may arise from:

- Enzyme Batch Variability : Standardize lipase sources (e.g., Candida antarctica Lipase B) and pre-treat enzymes to stabilize activity .

- Analytical Calibration : Validate chiral column performance with reference standards before quantification . Methodological Tip: Replicate experiments across multiple labs to isolate systemic vs. random errors .

Q. How can computational modeling improve the stereoselectivity of this compound synthesis?

- DFT Calculations : Predict transition-state energies for cyclization pathways to identify optimal Lewis acid catalysts .

- Docking Simulations : Model lipase-substrate interactions to design tailored substrates for higher enantioselectivity . Example: A 2024 study used MD simulations to refine BF₃·OEt₂ coordination geometry, achieving 75% yield and 95% ee .

Q. What ecological assays are suitable for assessing this compound’s environmental persistence, and how should researchers mitigate biases?

- Microcosm Studies : Track degradation kinetics in soil/water systems using LC-MS .

- Bias Mitigation : Use double-blinded sample analysis and include abiotic controls to distinguish microbial vs. chemical degradation .

Ethical and Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.